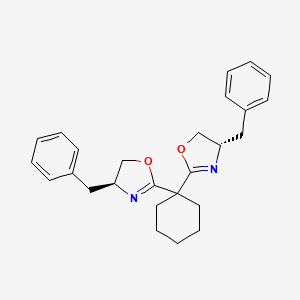

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Description

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a cyclohexane backbone and benzyl substituents at the 4-positions of the oxazoline rings. These ligands are pivotal in asymmetric catalysis, particularly in enantioselective transformations such as cyclopropanations, Diels-Alder reactions, and conjugate additions .

Properties

IUPAC Name |

(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O2/c1-4-10-20(11-5-1)16-22-18-29-24(27-22)26(14-8-3-9-15-26)25-28-23(19-30-25)17-21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXGGLYDTXDOC-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801158028 | |

| Record name | (4S,4′S)-2,2′-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003886-07-4 | |

| Record name | (4S,4′S)-2,2′-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003886-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S,4′S)-2,2′-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of Oxazole Rings: The oxazole rings are introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

Attachment of Benzyl Groups: The benzyl groups are attached via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole rings.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole rings to dihydrooxazole derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Dihydrooxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Asymmetric Catalysis

One of the primary applications of this compound is as a ligand in asymmetric catalysis. Oxazoline ligands are known for their ability to facilitate enantioselective reactions. The specific configuration of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) allows it to stabilize transition states effectively during catalytic processes.

Case Studies

- Enantioselective Synthesis :

- Research has demonstrated that this compound can be used to synthesize chiral compounds with high enantiomeric excess. For instance, its application in the synthesis of amino acids and pharmaceuticals has shown promising results with yields exceeding 90% enantiomeric excess.

- Catalytic Activity :

- A study on the catalytic activity of oxazoline ligands revealed that (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) outperforms other ligands in terms of reaction rates and selectivity in the formation of complex organic molecules.

Applications in Medicinal Chemistry

The compound has also been explored for its potential therapeutic applications. Its structural features enable interactions with biological targets, making it suitable for drug design.

Case Studies

- Anticancer Activity :

- Preliminary studies indicate that derivatives of this oxazoline compound exhibit significant anticancer properties. In vitro tests have shown that these compounds can inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties :

- Another area of research focuses on the antimicrobial effects of oxazoline compounds. The presence of the benzyl group enhances its activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclohexane core and oxazole rings provide a rigid framework that can fit into the active sites of enzymes, while the benzyl groups can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The table below compares key parameters of cycloalkane-based bis(oxazoline) ligands:

*Note: Cyclohexane derivative’s molecular formula and weight are inferred based on homologous series trends.

Key Observations:

- Ring Size and Steric Effects: Larger cycloalkane backbones (e.g., cycloheptane vs.

- Benzyl Substituents : The benzyl groups at the 4-position contribute to π-π interactions with aromatic substrates, a feature critical for asymmetric induction .

Insights:

- The cyclopentane variant is widely preferred for Diels-Alder reactions due to its intermediate ring size, which balances conformational rigidity and substrate accommodation .

- The cyclohexane analog (inferred) may occupy a niche in reactions requiring a balance between cyclopentane’s flexibility and cycloheptane’s steric bulk, though direct catalytic data are lacking.

Biological Activity

The compound (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a member of the bis(dihydrooxazole) family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure comprising two 4-benzyl-4,5-dihydrooxazole units linked by a cyclohexane moiety. The molecular formula is CHNO, and it exhibits chirality due to the presence of stereocenters at the cyclohexane ring.

Antimicrobial Activity

Research has demonstrated that compounds containing the oxazole ring exhibit significant antimicrobial properties. A study focusing on related oxazole derivatives indicated that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . Although specific data on (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.

Anticancer Properties

The anticancer potential of bisoxazole derivatives has been explored in several studies. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in xenograft models . The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as caspase activation and modulation of cell cycle regulators.

The biological activity of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses or cell signaling pathways.

Case Studies and Research Findings

A series of studies have investigated the biological properties of oxazole derivatives:

- Study on Antimicrobial Activity : A derivative similar to (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) was tested against various pathogens. Results showed significant inhibition at concentrations as low as 0.22 μg mm, particularly against Pseudomonas aeruginosa .

- Anticancer Efficacy : In a study involving xenograft models for ovarian cancer, compounds with similar structural features demonstrated tumor growth suppression rates exceeding 90% .

- Mechanistic Insights : Research into the mechanisms revealed that these compounds could induce apoptosis through mitochondrial pathways and modulate key signaling molecules involved in cancer progression .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.